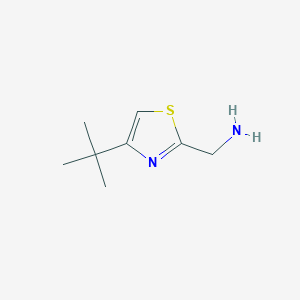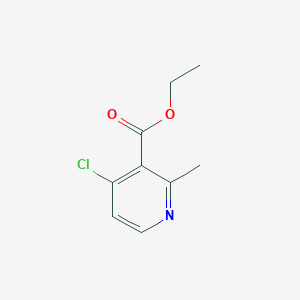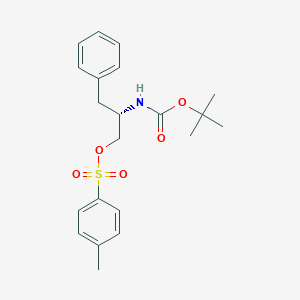
3-Chloropyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloropyrrolidine is a heterocyclic organic compound with the molecular formula C4H8ClN. It consists of a pyrrolidine ring substituted with a chlorine atom at the third position. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 3-Chloropyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with thionyl chloride, which introduces the chlorine atom at the desired position. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale batch reactors. The process involves the chlorination of pyrrolidine in the presence of a suitable catalyst and solvent. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 3-Chloropyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: It can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to pyrrolidine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of substituted pyrrolidines.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of pyrrolidine.
科学研究应用
3-Chloropyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as anticonvulsants and anti-inflammatory agents.
Industry: this compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-Chloropyrrolidine involves its interaction with specific molecular targets. The chlorine atom in the compound enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
相似化合物的比较
Pyrrolidine: The parent compound without the chlorine substitution.
3-Bromopyrrolidine: Similar structure with a bromine atom instead of chlorine.
3-Fluoropyrrolidine: Similar structure with a fluorine atom instead of chlorine.
Comparison:
Reactivity: 3-Chloropyrrolidine is more reactive than pyrrolidine due to the presence of the electronegative chlorine atom, which makes it more susceptible to nucleophilic substitution.
Biological Activity:
Applications: While all these compounds are used as building blocks in organic synthesis, this compound is particularly valued for its unique reactivity and the ability to form specific derivatives with desired properties.
属性
IUPAC Name |
3-chloropyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN/c5-4-1-2-6-3-4/h4,6H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMYCJOGGRXQIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539611 |
Source


|
| Record name | 3-Chloropyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10603-49-3 |
Source


|
| Record name | 3-Chloropyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloropyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)





![(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B169924.png)



